Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) ether is a chemical compound primarily recognized as a prodrug for the treatment of overactive bladder syndrome. It is a derivative of tolterodine and is converted in the body to its active metabolite, 5-hydroxymethyl tolterodine. This compound exhibits antimuscarinic properties, which help to reduce bladder contractions and urinary urgency.
The synthesis of fesoterodinyl involves multiple steps, typically starting with the preparation of intermediates derived from tolterodine. The process can be divided into two main parts:
The synthesis often employs techniques such as:
Fesoterodinyl has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is with a molecular weight of approximately 527.649 g/mol.
Fesoterodinyl participates in various chemical reactions typical for esters, including hydrolysis and transesterification. It can also undergo metabolic transformations in vivo, primarily through hydrolysis by plasma esterases to yield its active metabolite, 5-hydroxymethyl tolterodine.
The metabolic pathway involves:
Fesoterodinyl acts primarily as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which are responsible for bladder contraction. Upon administration, it is converted to its active form, which binds to these receptors, inhibiting their action and thereby reducing detrusor muscle contractions.
Fesoterodinyl is primarily used in clinical settings for managing overactive bladder syndrome. Its antimuscarinic properties make it effective in reducing symptoms such as urinary urgency and frequency.
Beyond its clinical applications, research continues into its pharmacokinetics and interactions with other medications. Studies focus on optimizing dosing regimens and understanding its interactions with metabolic pathways involving cytochrome P450 enzymes, which can affect drug efficacy and safety profiles .
Systematic Nomenclature:
Structural Features:Fesoterodine belongs to the tertiary amine antimuscarinics class, characterized by:
Table 1: Structural Comparison of Key Antimuscarinics
Compound | Core Scaffold | Active Metabolite | Prodrug Conversion |
---|---|---|---|
Fesoterodine | Aryl ester | 5-HMT | Esterase-mediated |
Tolterodine | Benzylic alcohol | 5-HMT | CYP2D6-dependent |
Oxybutynin | Cycloalkyl ester | N-desethyloxybutynin | Hepatic CYP3A4 |
Pharmacokinetic Challenges with Tolterodine:
Rational Design of Fesoterodine:
Table 2: Metabolic Pathway Comparison
Parameter | Tolterodine | Fesoterodine |
---|---|---|
Primary Enzyme | CYP2D6 | Nonspecific esterases |
Active Metabolite | 5-HMT | 5-HMT |
Tₘₐₓ of Metabolite | 2–6 hours | 4–6 hours |
Bioavailability of 5-HMT | Variable (CYP-dependent) | 52% |
Impact of CYP Polymorphism | High | Negligible |
Mechanistic Basis:
Therapeutic Outcomes:1. Symptom reduction:- 30% decrease in urinary frequency (vs. 18% placebo)- 65% reduction in urgency incontinence episodes (dose-dependent) [9]2. Quality of life metrics:- 38-point improvement in OAB-q Symptom Bother score (exceeding 10-point minimal important difference)- 59% patients reported ≥2-point improvement on Patient Perception of Bladder Condition scale [9]
Comparative Efficacy:
Table 3: Receptor Binding Affinity Profiles
Compound | M₁ Kᵢ (nM) | M₂ Kᵢ (nM) | M₃ Kᵢ (nM) | M₄ Kᵢ (nM) | M₅ Kᵢ (nM) |
---|---|---|---|---|---|
5-HMT | 5.9 | 5.6 | 5.7 | 5.8 | 6.1 |
Oxybutynin | 4.5 | 36.5 | 3.3 | 5.2 | 19.6 |
Tolterodine | 6.9 | 6.7 | 6.4 | 6.8 | 5.9 |
Innovation in Clinical Practice:
CAS No.: 6754-13-8
CAS No.:
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.: 224635-63-6